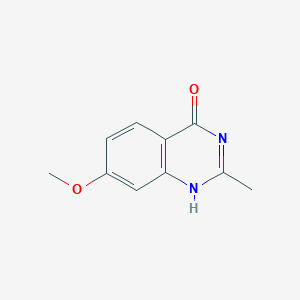
7-methoxy-2-methyl-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “7-methoxy-2-methyl-1H-quinazolin-4-one” is a chemical entity that has garnered interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2-methyl-1H-quinazolin-4-one involves specific reaction conditions and reagents. The preparation methods typically include multi-step organic synthesis processes. These processes often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. These methods are designed to be cost-effective and efficient, often involving continuous flow reactors and automated systems to maintain consistency and quality.
化学反应分析
Types of Reactions
7-methoxy-2-methyl-1H-quinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
科学研究应用
7-methoxy-2-methyl-1H-quinazolin-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: this compound is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.
作用机制
The mechanism of action of 7-methoxy-2-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. These interactions are often studied using techniques such as molecular docking and biochemical assays to understand the compound’s effects at the molecular level.
相似化合物的比较
Similar Compounds
7-methoxy-2-methyl-1H-quinazolin-4-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 63015: This compound shares structural similarities but differs in its functional groups and reactivity.
CID 2244: Known for its distinct pharmacological properties, this compound is often used as a reference in comparative studies.
CID 5161: This compound has similar applications in research but varies in its chemical structure and mechanism of action.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of structural features and reactivity. This uniqueness makes it a valuable tool in scientific research and industrial applications, offering distinct advantages in terms of efficiency and specificity.
属性
IUPAC Name |
7-methoxy-2-methyl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-9-5-7(14-2)3-4-8(9)10(13)12-6/h3-5H,1-2H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLARVSFBFSMDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)C=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)C=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
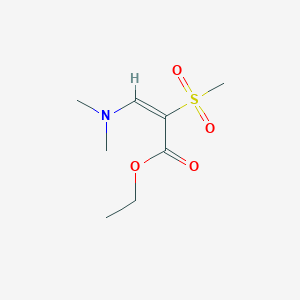
![[(Z)-N-[(E)-(4-fluorophenyl)methylideneamino]-C-prop-2-ynylsulfanylcarbonimidoyl]azanium;chloride](/img/structure/B8262032.png)
![5,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B8262036.png)
![11-phenyl-10,11-dihydro-5H-indeno[2,1-c][1,5]benzodiazepin-12-one](/img/structure/B8262038.png)
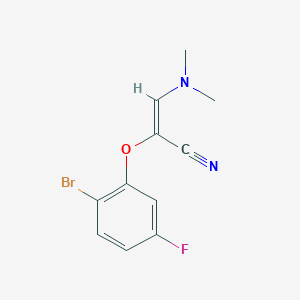
![1-Oxa-7-azaspiro[4.6]undecane-8,11-dione](/img/structure/B8262059.png)
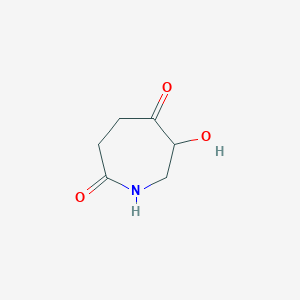
![methyl 4-[[(E)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzoate](/img/structure/B8262069.png)
![3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B8262081.png)
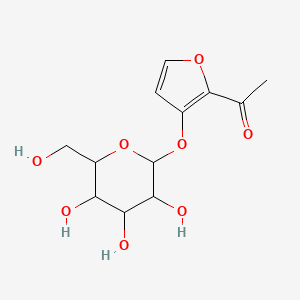
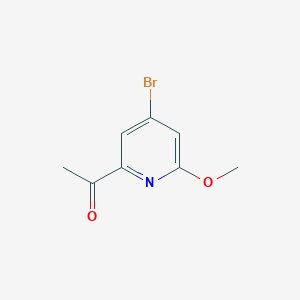
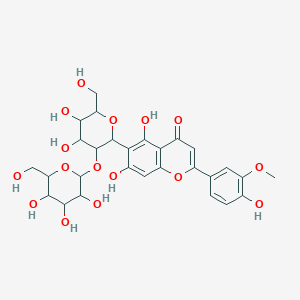

![N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-6-Methylpyridazin-3-Amine](/img/structure/B8262118.png)
